N-(2-aminocyclopropyl)propane-1-sulfonamide N-(2-aminocyclopropyl)propane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17695465
InChI: InChI=1S/C6H14N2O2S/c1-2-3-11(9,10)8-6-4-5(6)7/h5-6,8H,2-4,7H2,1H3
SMILES:
Molecular Formula: C6H14N2O2S
Molecular Weight: 178.26 g/mol

N-(2-aminocyclopropyl)propane-1-sulfonamide

CAS No.:

Cat. No.: VC17695465

Molecular Formula: C6H14N2O2S

Molecular Weight: 178.26 g/mol

* For research use only. Not for human or veterinary use.

N-(2-aminocyclopropyl)propane-1-sulfonamide -

Specification

Molecular Formula C6H14N2O2S
Molecular Weight 178.26 g/mol
IUPAC Name N-(2-aminocyclopropyl)propane-1-sulfonamide
Standard InChI InChI=1S/C6H14N2O2S/c1-2-3-11(9,10)8-6-4-5(6)7/h5-6,8H,2-4,7H2,1H3
Standard InChI Key FSOWFWHHMFCFCD-UHFFFAOYSA-N
Canonical SMILES CCCS(=O)(=O)NC1CC1N

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

N-(2-Aminocyclopropyl)propane-1-sulfonamide is a small-molecule sulfonamide featuring a cyclopropane ring substituted with an amino group (-NH2_2) and a propane sulfonamide moiety (-SO2_2-NH-). The cyclopropane ring introduces significant steric strain, which may influence its reactivity and binding affinity in biological systems . Key physicochemical parameters include:

PropertyValue
Molecular FormulaC6H14N2O2S\text{C}_6\text{H}_{14}\text{N}_2\text{O}_2\text{S}
Molecular Weight178.25 g/mol
Purity (Typical)95%
Boiling PointNot reported
Storage ConditionsStandard ambient conditions

The compound’s structure is corroborated by spectral data such as NMR, HPLC, and LC-MS, which are critical for verifying its identity and purity in research applications .

Comparative Analysis with Analogous Sulfonamides

Structural analogs, such as N-(2-Aminocyclopropyl)ethane-1-sulfonamide (CAS No. 1157099-55-2), differ by a single methylene group in the sulfonamide chain. This minor alteration reduces the molecular weight to 164.23 g/mol and slightly decreases lipophilicity (CLogP\text{CLogP}) . Such variations underscore the importance of alkyl chain length in modulating physicochemical properties and biological activity .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of N-(2-Aminocyclopropyl)propane-1-sulfonamide typically follows a two-step protocol derived from sulfonamide chemistry :

  • Sulfonylation of Amine:
    Reaction of 2-aminocyclopropane with propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine, DIEA) in dichloromethane (DCM) or tetrahydrofuran (THF) at 20–50°C yields the sulfonamide intermediate.

  • Purification and Isolation:
    The crude product is purified via column chromatography or recrystallization to achieve >95% purity, as confirmed by HPLC .

Optimization Considerations

  • Solvent Selection: Polar aprotic solvents like DMF enhance reaction efficiency but may complicate purification.

  • Temperature Control: Elevated temperatures (>50°C) risk decomposition of the cyclopropane ring.

  • Scalability: Batch sizes up to 500 mg are commercially available, with lead times of 1–3 weeks .

Biological and Pharmacological Relevance

Structure-Activity Relationships (SAR)

  • Amino Group Modifications: Acylation of the cyclopropane amino group (e.g., Boc protection) increases lipophilicity and cellular activity but may reduce enzymatic binding affinity .

  • Sulfonamide Substitution: Bulkier alkyl chains (e.g., propane vs. ethane) improve target engagement but may hinder solubility.

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